NMS-1116354 -

NMS-1116354

Catalog Number: EVT-255955
CAS Number:
Molecular Formula: C19H21ClF2N4O
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NMS1116354 is an orally bioavailable cell division cycle 7 homolog (CDC7) kinase inhibitor with potential antineoplastic activity. CDC7 kinase inhibitor NMS-1116354 binds to and inhibits the activity of CDC7, which may result in the inhibition of DNA replication and mitosis, the induction of tumor cell apoptosis, and the inhibition of tumor cell proliferation in CDC7-overexpressing tumor cells. The serine-threonine kinase CDC7 initiates DNA replication by phosphorylating MCM2 (minichromosome maintenance complex component 2) at Ser40 and Ser53. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Overview

NMS-1116354 is a potent and selective inhibitor of the cell cycle regulatory kinases, specifically targeting cyclin-dependent kinase 7 (CDK7) and cyclin-dependent kinase 9 (CDK9). It is classified as a dual inhibitor due to its ability to interfere with both kinases, which play crucial roles in cell cycle regulation and transcriptional control. This compound has shown significant anti-tumor activity, particularly in various cancer models, making it a candidate for therapeutic applications in oncology.

Source

NMS-1116354 was developed through a collaborative effort involving academic institutions and pharmaceutical research. Its synthesis and characterization have been detailed in scientific literature, highlighting its potential as a targeted cancer therapy. The compound has been evaluated in preclinical studies and has undergone phase I clinical trials to assess its safety and efficacy in humans .

Classification
  • Type: Dual inhibitor
  • Targets: Cyclin-dependent kinase 7 (CDK7) and cyclin-dependent kinase 9 (CDK9)
  • Therapeutic Area: Oncology, particularly in treating cancers characterized by dysregulated cell cycle progression.
Synthesis Analysis

Methods

The synthesis of NMS-1116354 involves several chemical reactions that yield the final product with high purity. The compound is typically synthesized using a multi-step process that includes the formation of key intermediates followed by functionalization steps. Specific methods may include:

  1. Formation of the Core Structure: Utilizing cyclization reactions to create the foundational framework of the compound.
  2. Functional Group Modifications: Introducing various functional groups that enhance the potency and selectivity towards CDK7 and CDK9.
  3. Purification: Employing techniques such as chromatography to isolate and purify NMS-1116354 from reaction mixtures.

Technical details regarding the exact reagents and conditions used in each step are often proprietary but are essential for reproducing the synthesis in laboratory settings .

Molecular Structure Analysis

Structure

NMS-1116354 is characterized by its unique molecular structure, which includes specific functional groups that confer its inhibitory properties. The molecular formula is typically represented as C15_{15}H14_{14}ClN5_{5}O3_{3}, indicating the presence of chlorine, nitrogen, and oxygen atoms within its structure.

Data

  • Molecular Weight: Approximately 365.75 g/mol
  • Structural Features: The compound contains a pyrimidine core, which is crucial for its interaction with ATP-binding sites of kinases.
Chemical Reactions Analysis

Reactions

NMS-1116354 primarily functions through competitive inhibition of CDK7 and CDK9 by binding to their ATP-binding sites. This interaction prevents substrate phosphorylation, effectively halting cell cycle progression in cancer cells.

Technical Details

  1. Inhibition Mechanism: The binding affinity of NMS-1116354 for CDK7 and CDK9 is quantified using IC50 values, which are approximately 10 nM for CDK7 and 34 nM for CDK9 in cell-free assays.
  2. Cellular Impact: In vitro studies demonstrate that treatment with NMS-1116354 leads to reduced phosphorylation of key substrates involved in cell cycle progression, such as retinoblastoma protein (RB1) .
Mechanism of Action

Process

The mechanism of action of NMS-1116354 involves:

  1. Inhibition of Kinase Activity: By binding to the ATP-binding site of CDK7 and CDK9, NMS-1116354 inhibits their activity, leading to decreased phosphorylation of downstream targets.
  2. Impact on Transcriptional Regulation: The inhibition of CDK9 affects transcriptional elongation by RNA polymerase II, resulting in reduced expression of genes essential for cancer cell survival and proliferation.

Data

Studies indicate that NMS-1116354 effectively induces apoptosis in cancer cells by disrupting critical signaling pathways involved in cell survival .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Chemically stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.

Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight determination .

Applications

Scientific Uses

NMS-1116354 is primarily utilized in cancer research due to its ability to inhibit key regulators of the cell cycle. Its applications include:

  1. Preclinical Studies: Evaluating efficacy against various cancer types, including colon cancer.
  2. Clinical Trials: Investigating safety profiles and therapeutic potential in human subjects.
  3. Mechanistic Studies: Understanding the role of CDK7 and CDK9 in cellular processes beyond cancer, such as transcription regulation and apoptosis.

This compound represents a promising avenue for targeted cancer therapies aimed at improving patient outcomes through selective inhibition of critical signaling pathways involved in tumor growth .

Introduction to Cell-Cycle Machinery and CDC7 Kinase as a Therapeutic Target

Cell-Cycle Dysregulation in Oncogenesis

Cell-cycle dysregulation represents a fundamental hallmark of cancer pathogenesis, characterized by aberrant proliferation, genomic instability, and evasion of growth-suppressive mechanisms. Cancer cells frequently exhibit checkpoint defects that permit uncontrolled division despite accumulated DNA damage, creating therapeutic vulnerabilities [6]. The DNA replication machinery is particularly vulnerable in malignancies with oncogene-induced replication stress, where excessive firing of replication origins creates dependency on specific regulatory kinases [3]. This dependency forms the conceptual foundation for targeting core components of the DNA replication machinery, particularly those kinases that initiate and regulate DNA synthesis. Among these, Cell Division Cycle 7 (CDC7) kinase has emerged as a promising therapeutic target due to its critical position at the apex of replication initiation pathways and its frequent overexpression in diverse malignancies [5].

Role of CDC7 in DNA Replication Initiation and Mitotic Entry

CDC7 kinase, in complex with its regulatory subunit DBF4, forms the DBF4-dependent kinase (DDK) complex, a master regulator of DNA replication initiation in eukaryotic cells. The kinase executes its essential function through phosphorylation-dependent activation of the minichromosome maintenance complex (MCM2-7), the core component of the replicative helicase [2]. Specifically, CDC7 phosphorylates MCM2 at conserved serine residues (Ser40 and Ser53 in humans), inducing a conformational rearrangement that facilitates the recruitment of CDC45 and GINS proteins to form the active CMG (CDC45-MCM-GINS) helicase complex [3] [7]. This complex unwinds DNA at replication origins, establishing functional replication forks for bidirectional DNA synthesis.

Beyond replication initiation, CDC7 participates in replication stress responses and checkpoint activation. Under conditions of replication fork stalling, CDC7 contributes to the phosphorylation of mediator proteins like Claspin, facilitating activation of effector kinases such as Chk1 [2]. This dual role in both replication initiation and checkpoint signaling makes CDC7 indispensable for genome duplication fidelity. Importantly, CDC7 activity peaks at the G1/S transition, positioning it as a critical gatekeeper for S-phase entry [7]. Its expression and activity are tightly regulated throughout the cell cycle, with degradation occurring during mitosis to permit replication licensing in the subsequent cycle.

Rationale for Targeting CDC7 in CDC7-Overexpressing Malignancies

The therapeutic targeting of CDC7 is predicated on several compelling biological observations. First, CDC7 overexpression is a frequent occurrence across diverse human malignancies. Pan-cancer analyses reveal significant CDC7 upregulation in tumor samples compared to normal tissues across multiple cancer types, including bladder urothelial carcinoma (BLCA), breast invasive carcinoma (BRCA), colon adenocarcinoma (COAD), esophageal carcinoma (ESCA), head and neck squamous cell carcinoma (HNSC), and renal carcinomas (KIRC, KIRP) [3]. This overexpression correlates with advanced disease stage, accelerated cell cycle progression, and genomic instability [5].

Second, cancer cells exhibit differential vulnerability to CDC7 inhibition compared to normal cells. When subjected to CDC7 inhibition, untransformed cells activate a p53-dependent checkpoint that induces reversible G1 arrest. In contrast, p53-mutant cancer cells – which constitute a substantial proportion of aggressive breast cancers (40-80%) and other malignancies – fail to activate this protective mechanism. Consequently, they undergo abortive S-phase entry characterized by replication fork collapse, accumulation of DNA damage, and ultimately, p53-independent apoptosis [5]. This mechanistic distinction creates a therapeutic window selectively targeting cancer cells while sparing normal tissues.

Table 1: CDC7 Expression Across Human Cancers

Cancer TypeExpression PatternClinical Association
Breast invasive carcinoma (BRCA)Significantly elevatedReduced disease-free survival
Colon adenocarcinoma (COAD)Significantly elevatedAdvanced disease stage
Head and Neck squamous cell carcinoma (HNSC)Significantly elevatedGenomic instability
Kidney renal clear cell carcinoma (KIRC)Significantly elevatedHigher tumor grade
Lung adenocarcinoma (LUAD)Significantly elevatedChemoresistance

Third, functional dependencies in cancer cells underscore CDC7's therapeutic relevance. Tumors exhibiting an accelerated cell cycle phenotype – characterized by co-expression of MCM proteins and S-G2-M markers – show particular sensitivity to CDC7 inhibition [5]. This phenotype is disproportionately represented in triple-negative breast cancer (TNBC) and HER2-overexpressing subtypes, both associated with poor prognosis and limited treatment options. The dependency of these aggressive malignancies on CDC7-mediated replication initiation establishes CDC7 as a compelling target for precision oncology approaches.

Properties

Product Name

NMS-1116354

Molecular Formula

C19H21ClF2N4O

Synonyms

NMS1116354; NMS-1116354; NMS 1116354.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.